molecular formula C21H19BrN4O2 B1679269 瑞马唑仑 CAS No. 308242-62-8

瑞马唑仑

货号 B1679269
CAS 编号: 308242-62-8
分子量: 439.3 g/mol
InChI 键: CYHWMBVXXDIZNZ-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remimazolam is an intravenous, short-acting, and ultrafast onset benzodiazepine with potent sedative-hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . It is used to start and maintain relaxation or sleep in patients undergoing medical procedures lasting 30 minutes or less . It is also used for the induction and maintenance of procedural sedation in adults .


Synthesis Analysis

Remimazolam is a chiral molecule presented as the S-enantiomer, which is prepared by stereoselective synthesis . It is a short-acting benzodiazepine whose effects are terminated by ester hydrolysis .


Molecular Structure Analysis

The molecular formula of Remimazolam is C21H19BrN4O2 . It has a molecular weight of 439.313 g/mol .


Chemical Reactions Analysis

Remimazolam’s effects are terminated by ester hydrolysis . Anaphylactic reactions to remimazolam have been consistently severe and therefore deserve to be taken seriously .

科学研究应用

药理特征

瑞马唑仑是一种新型 γ-氨基丁酸 (GABA) 受体激动剂,是一种苯二氮卓类镇静药物,其特点是不依赖器官代谢、无注射疼痛和最少的药物相互作用。由于其心脏肺抑制作用弱且安全性好,因此显示出前景。在临床环境中,瑞马唑仑已被用于全身麻醉诱导和维持,以及门诊小手术或检查的镇静 (Wang 等人,2022)

在特定人群中的应用

  • 老年患者:瑞马唑仑已在接受髋关节置换手术的老年患者中进行研究。与丙泊酚相比,它被发现对麻醉和镇痛的管理有效,在减少呼吸和循环抑制、应激反应和认知功能障碍方面有益 (Zhang 等人,2021)
  • 肝或肾功能受损患者:其药代动力学特性已在肝或肾功能受损患者中进行表征,表明瑞马唑仑的清除率没有显着影响,表明对这些人群不需要剂量调整 (Stöhr 等人,2021)

操作镇静

  • 胃肠镜检查:瑞马唑仑已被发现对胃肠镜检查过程中的患者镇静有效,其超短效性质促进了快速起效和恢复 (Ichijima 等人,2022)
  • 结肠镜检查:在一项比较瑞马唑仑与咪达唑仑用于结肠镜检查镇静的研究中,瑞马唑仑显示出更高的成功率且不需要机械通气 (Pambianco 等人,2016)

镇静之外的治疗潜力

  • 抗炎作用:研究表明瑞马唑仑可能具有抗炎作用,对败血症患者有益。这由其对大鼠体内和体外巨噬细胞对 LPS 反应的影响所证明,表明其在控制不受控制的炎症反应中发挥作用 (Liu 等人,2021)
  • 神经保护:一项研究表明瑞马唑仑可能对脑缺血/再灌注损伤具有保护作用,可能对缺血性卒中患者有用 (Shi 等人,2022)

药效学特征

  • **时间-事件建模**:在全身麻醉背景下对瑞马唑仑药效学特征的分析揭示了影响意识丧失和拔管时间的时间,突出了其非累积特性,适用于包括老年人在内的不同患者人群 (Lohmer 等人,2020)

代谢稳定性

  • 连续输注研究:在原代人肝细胞中研究了瑞马唑仑在连续长期输注过程中的代谢,表明代谢稳定,对肝细胞完整性或代谢活性没有有害影响,表明其适用于持续临床使用 (Freyer 等人,2019)

综合审查

  • 操作镇静应用:瑞马唑仑在操作镇静的 III 期试验中显示出疗效和安全性,特别是在内窥镜检查中,与安慰剂和咪达唑仑相比,具有更好的恢复状况和更低的副作用发生率 (Lee & Shirley, 2021)
  • 一般概述:对瑞马唑仑的开发和当前临床应用(包括全身麻醉和操作镇静)的回顾突出了其快速起效、可预测的恢复时间以及轻微的呼吸和血流动力学波动,使其成为重症监护病房的潜在镇静剂 (Hu 等人,2022)

在麻醉和镇静中的潜力

  • 全身麻醉:初步研究表明瑞马唑仑作为全身麻醉中催眠成分的潜力,需要进一步的明确研究来探索其全部潜力 (Sneyd & Rigby-Jones, 2020)

临床试验和批准

  • 法规批准和试验:瑞马唑仑已经过各种临床试验和监管评估,用于麻醉和操作镇静,在日本首次批准用于成人患者的全身麻醉 (Keam, 2020)

未来方向

Future developments may include sedation and anaesthesia for infants and children as well as intensive care sedation for all age groups . These indications require demonstration in well-designed clinical trials .

属性

IUPAC Name

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953024
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased.
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Remimazolam

CAS RN

308242-62-8
Record name Remimazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308242-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remimazolam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remimazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIMAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remimazolam
Reactant of Route 2
Remimazolam
Reactant of Route 3
Remimazolam
Reactant of Route 4
Remimazolam
Reactant of Route 5
Remimazolam
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Remimazolam

Citations

For This Compound
2,240
Citations
AM Wesolowski, MP Zaccagnino… - … : The Journal of …, 2016 - Wiley Online Library
… the use of remimazolam in clinical practice … remimazolam as the primary study drug were evaluated. Literature describing the pharmacokinetics and pharmacodynamics of remimazolam…
A Lee, M Shirley - Drugs, 2021 - Springer
… In summary, remimazolam is a useful option for the induction and … for remimazolam are not yet available, the rapid induction of sedation and short recovery times with remimazolam may …
Number of citations: 46 link.springer.com
SJ Keam - Drugs, 2020 - Springer
… Remimazolam was approved on 23 January 2020 in Japan for use in general anesthesia in adult patients. Remimazolam is … in the development of remimazolam for this first approval for …
Number of citations: 78 link.springer.com
BG Goudra, PM Singh - Saudi Journal of Anaesthesia, 2014 - ncbi.nlm.nih.gov
… The present review discusses remimazolam's potential as a … Remimazolam with its suggested pharmacological benefits might … It is hoped that remimazolam will not meet the same fate. …
Number of citations: 58 www.ncbi.nlm.nih.gov
GJ Kilpatrick - Frontiers in Pharmacology, 2021 - frontiersin.org
… The development of remimazolam besylate has been slow by industry standards, primarily … of remimazolam was later initiated in China, using a slightly different salt form, remimazolam …
Number of citations: 67 www.frontiersin.org
N Noor, R Legendre, A Cloutet, A Chitneni… - Health psychology …, 2021 - ncbi.nlm.nih.gov
… Remimazolam has presented a favorable alternative to some … Remimazolam, currently in phase II and III clinical trials, has … Furthermore, remimazolam does not seem to rely on any …
Number of citations: 15 www.ncbi.nlm.nih.gov
KM Kim - Anesthesia and Pain Medicine, 2022 - synapse.koreamed.org
… Notably, the esterase linkage in remimazolam permits rapid … and pharmacodynamics of remimazolam are characterized by … In addition, remimazolam possesses a superior safety profile…
Number of citations: 57 synapse.koreamed.org
K Masui - Journal of Anesthesia, 2020 - Springer
… In other words, remimazolam may have rapid offset profile similar … remimazolam CSHT [10], remimazolam was infused over just 1 min. Another pharmacokinetic model of remimazolam …
Number of citations: 57 link.springer.com
JR Sneyd - Anesthesia & Analgesia, 2012 - journals.lww.com
This edition of the Journal includes 2 studies describ-ing the first human administration of remimazolam, a novel benzodiazepine. 1, 2 Not all such Phase 1 studies have a happy ending…
Number of citations: 46 journals.lww.com
T Stöhr, PJ Colin, J Ossig, M Pesic, K Borkett… - British Journal of …, 2021 - Elsevier
Background Remimazolam is a new benzodiazepine for procedural sedation and general anaesthesia. The aim of this study was to characterise its pharmacokinetic properties and …
Number of citations: 72 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。